![molecular formula C16H27NO3S B2486113 N,N-dibutyl-4-ethoxybenzenesulfonamide CAS No. 32176-30-0](/img/structure/B2486113.png)
N,N-dibutyl-4-ethoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N,N-dibutyl-4-ethoxybenzenesulfonamide and related compounds involves several chemical processes. For example, one method unexpectedly synthesized a related compound by an aminohalogenation reaction, demonstrating the complex synthetic routes possible for sulfonamide derivatives (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010). Another study discusses the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, highlighting the versatility of sulfonamides in chemical synthesis (M. Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamides, including compounds similar to N,N-dibutyl-4-ethoxybenzenesulfonamide, has been extensively studied. Crystallographic studies reveal intricate details about the arrangement and bonding within these molecules. For instance, certain sulfonamides exhibit supramolecular architectures controlled by various interactions, such as C—H⋯πaryl and C—H⋯O intermolecular interactions (V. Z. Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including N,N-dibutyl-4-ethoxybenzenesulfonamide, participate in diverse chemical reactions, showcasing their chemical reactivity and utility in organic synthesis. For example, nitrobenzenesulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides in near-quantitative yields, which can then be deprotected to secondary amines (T. Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).
Scientific Research Applications
Enzyme Inhibition Potential
N,N-dibutyl-4-ethoxybenzenesulfonamide derivatives have been synthesized and evaluated for their enzyme inhibition potential, specifically targeting acetylcholinesterase (AChE) and α-glucosidase. These compounds show significant inhibitory activity, suggesting potential applications in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease and diabetes. The in silico studies further substantiate these findings, providing a foundation for future research into therapeutic applications (Riaz, 2020).
Anticancer Properties
Research into the structure and anticancer properties of related sulfonamide compounds has led to the discovery of novel compounds with potential anticancer activity. These findings highlight the versatility of sulfonamide derivatives in the development of new anticancer agents, encouraging further investigation into their mechanisms of action and therapeutic efficacy (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Antiviral and Antifungal Activity
Sulfonamide derivatives have also been explored for their antiviral and antifungal activities. Novel chiral and achiral N-substituted sulfonamides have shown promise in vitro against HIV and various fungal infections. This research opens up new avenues for the development of sulfonamide-based antiviral and antifungal therapies, providing a basis for future pharmacological studies (Zareef et al., 2007).
Vaccine Adjuvant Properties
A synthetic small-molecule compound related to N,N-dibutyl-4-ethoxybenzenesulfonamide has been identified as an activator of innate immunity via mitochondrial stress pathways. This compound and its derivatives demonstrate potential as vaccine adjuvants, capable of enhancing immune responses without compromising safety. Such findings contribute to the development of novel adjuvants that could improve the efficacy of vaccines, especially in vulnerable populations (Sato-Kaneko et al., 2021).
Mechanism of Action
Target of Action
Sulfonamides generally target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial folic acid synthesis, respectively .
Mode of Action
Sulfonamides inhibit these enzymes by acting as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding . This inhibition disrupts the normal function of the enzyme, leading to therapeutic effects .
Biochemical Pathways
By inhibiting enzymes like dihydropteroate synthetase, sulfonamides disrupt the synthesis of folic acid in bacteria, which is a crucial component of their DNA replication process . This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of sulfonamides vary widely depending on the specific compound. Many are well absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of bacterial growth and replication by sulfonamides leads to a decrease in the number of bacteria, helping to resolve bacterial infections .
Action Environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn influence its absorption and distribution .
properties
IUPAC Name |
N,N-dibutyl-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-4-7-13-17(14-8-5-2)21(18,19)16-11-9-15(10-12-16)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXUFRKDMHOKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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